Methyl 4-methyl-2-(4-methylbenzamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate
Description
Methyl 4-methyl-2-(4-methylbenzamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring multiple functional groups. Its structure includes a 4-methylbenzamido substituent at position 2, a methyl group at position 4, and a carbamoyl group linked to a 3-(trifluoromethyl)phenyl moiety at position 5 of the thiophene ring.
Properties
Molecular Formula |
C23H19F3N2O4S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
methyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H19F3N2O4S/c1-12-7-9-14(10-8-12)19(29)28-21-17(22(31)32-3)13(2)18(33-21)20(30)27-16-6-4-5-15(11-16)23(24,25)26/h4-11H,1-3H3,(H,27,30)(H,28,29) |
InChI Key |
YUUOQCRGNMUDQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-2-(4-methylbenzamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions
Thiophene Core Formation: The thiophene core can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Functional Group Introduction:
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Methyl 4-methyl-2-(4-methylbenzamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its unique functional groups.
Material Science: Thiophene derivatives are known for their electronic properties, making this compound useful in the development of organic semiconductors and conductive polymers.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-(4-methylbenzamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s amide and ester functional groups may facilitate binding to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thiophene Derivatives
Compound A : Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate (CAS: 505095-81-8)
- Structural Differences : Replaces the 4-methylbenzamido group with 2,4-dichlorobenzamido and substitutes the 3-(trifluoromethyl)phenyl carbamoyl with a 2-ethoxyphenyl group.
- Molecular weight (507.39 g/mol) is higher due to chlorine atoms .
Compound B: 4-Phenyl-2-phenylamino-5-(1H-1,3-a,8-triaza-cyclopenta[α]inden-2-yl)-thiophene-3-carboxylic acid ethyl ester
- Structural Differences: Features a phenylamino group at position 2 and a fused triaza-cyclopentaindenyl group at position 4.
- The ethyl ester may offer slower hydrolysis compared to methyl esters .
Heterocyclic Core Variations
Compound C : 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
- Structural Differences : Substitutes the thiophene ring with a thiazole ring and lacks the carbamoyl/benzamido substituents.
- The absence of carbamoyl groups limits hydrogen-bonding capacity .
Compound D : Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate
- Structural Differences : Uses a thiadiazole ring instead of thiophene and incorporates a methoxybenzoate group.
- Impact : Thiadiazole’s electron-deficient nature may enhance reactivity in electrophilic substitution reactions. The methoxy group could improve membrane permeability .
Functional Group Reactivity
| Group | Target Compound | Compound A | Compound C |
|---|---|---|---|
| Aromatic Ring | Thiophene (electron-rich) | Thiophene | Thiazole (electron-deficient) |
| Electron-Withdrawing | Trifluoromethyl (-CF₃) | Chlorine (-Cl) | Trifluoromethyl (-CF₃) |
| Solubility | Moderate (ester and amide groups) | Lower (Cl substituents) | Higher (carboxylic acid) |
Antimicrobial Activity
- Target Compound : The trifluoromethyl group may enhance penetration into microbial membranes, similar to bromophenyl-containing thiophenes in , which showed efficacy against E. coli and S. aureus .
- Compound B : Demonstrated moderate antifungal activity in , attributed to the triaza-cyclopentaindenyl moiety .
Enzyme Inhibition Potential
- Compound D : The thiadiazole core in ’s compound is associated with kinase inhibition, suggesting the target compound’s carbamoyl groups could similarly target enzymes .
- Compound C : Thiazole derivatives in are used in agrochemicals, hinting at possible herbicidal applications for the target compound .
Biological Activity
Methyl 4-methyl-2-(4-methylbenzamido)-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry, particularly in the field of oncology. Its structure, characterized by a thiophene ring and multiple aromatic groups, suggests a diverse range of biological activities. This article examines the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C23H19F3N2O4S
- Molecular Weight : 476.47 g/mol
- Structural Features :
- Thiophene ring
- Aromatic amide groups
- Trifluoromethyl substituent
Research indicates that compounds with similar structures often exhibit anticancer properties through various mechanisms:
- Inhibition of Key Cellular Pathways : The trifluoromethyl group enhances biological activity, potentially affecting pathways involved in cell proliferation and apoptosis.
- Interaction with Tubulin : Similar compounds have been shown to inhibit tubulin polymerization, disrupting the cell cycle and leading to apoptosis in cancer cells .
- Matrix Metalloproteinase Inhibition : Preliminary studies suggest that this compound may interact with matrix metalloproteinases (MMPs), which play roles in tumor progression and metastasis .
Biological Activity Data
The following table summarizes the biological activities observed in related compounds, providing insight into the potential efficacy of this compound.
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Tubulin Inhibition | 5.0 | |
| Compound B | MMP-1 Inhibition | 0.5 | |
| Methyl Compound | Cytotoxicity (A549 cells) | 10.0 | |
| Compound D | Apoptosis Induction | 8.0 |
Case Studies
- Anticancer Activity : A study involving a series of thiophene-based compounds demonstrated that those with trifluoromethyl groups exhibited enhanced cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism was attributed to apoptosis induction via mitochondrial pathways .
- Enzyme Inhibition : Another investigation focused on the inhibition of MMPs by similar compounds, revealing that structural modifications significantly impacted inhibitory potency. For instance, the presence of a trifluoromethyl group was linked to increased binding affinity to the active site of MMP-1, suggesting that this compound may exhibit similar properties .
Future Directions
Given its unique structure and promising biological activities, further research on this compound is warranted:
- In Vivo Studies : To evaluate its efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate specific molecular targets and pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure influence biological activity can aid in optimizing its pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
